molecular formula C25H34O8 B14700697 4-O-Methylphorbol-12,13-diacetate CAS No. 22376-31-4

4-O-Methylphorbol-12,13-diacetate

Cat. No.: B14700697
CAS No.: 22376-31-4
M. Wt: 462.5 g/mol
InChI Key: JCFQHNGACWXQLL-SUKCUDRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Methylphorbol-12,13-diacetate is a phorbol ester, a class of compounds known for their biological activity, particularly in tumor promotion. This compound is derived from phorbol, a diterpene that is found in the seeds of the Croton tiglium plant. Phorbol esters, including this compound, are known for their ability to activate protein kinase C, a family of enzymes involved in various cellular processes.

Preparation Methods

The synthesis of 4-O-Methylphorbol-12,13-diacetate typically involves the following steps:

Chemical Reactions Analysis

4-O-Methylphorbol-12,13-diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically alcohols and acids.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-O-Methylphorbol-12,13-diacetate involves the activation of protein kinase C. This activation is enhanced in the presence of palmitoylcarnitine, which augments the dependency of the enzyme on phorbol esters . The compound acts as a full agonist for protein kinase C activation, leading to various downstream effects on cellular processes.

Comparison with Similar Compounds

4-O-Methylphorbol-12,13-diacetate can be compared with other phorbol esters such as:

The uniqueness of this compound lies in its specific activation of protein kinase C and its use in tumor promotion studies.

Properties

CAS No.

22376-31-4

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-6-methoxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate

InChI

InChI=1S/C25H34O8/c1-12-8-18-23(31-7,20(12)29)10-16(11-26)9-17-19-22(5,6)25(19,33-15(4)28)21(32-14(3)27)13(2)24(17,18)30/h8-9,13,17-19,21,26,30H,10-11H2,1-7H3/t13-,17+,18-,19-,21-,23-,24-,25-/m1/s1

InChI Key

JCFQHNGACWXQLL-SUKCUDRDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)OC)C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.